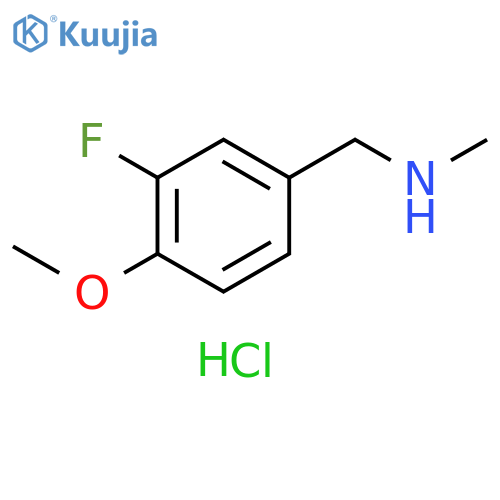Cas no 1131739-97-3 ((3-fluoro-4-methoxyphenyl)methyl(methyl)amine hydrochloride)

1131739-97-3 structure
商品名:(3-fluoro-4-methoxyphenyl)methyl(methyl)amine hydrochloride
CAS番号:1131739-97-3
MF:C9H13ClFNO
メガワット:205.657025098801
MDL:MFCD34184156
CID:5205787
PubChem ID:44543326
(3-fluoro-4-methoxyphenyl)methyl(methyl)amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (3-fluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride
- (3-fluoro-4-methoxyphenyl)methyl(methyl)amine hydrochloride
-
- MDL: MFCD34184156
- インチ: 1S/C9H12FNO.ClH/c1-11-6-7-3-4-9(12-2)8(10)5-7;/h3-5,11H,6H2,1-2H3;1H
- InChIKey: VSAWJQHJXXHQNS-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(OC)=C(F)C=1)NC.Cl
(3-fluoro-4-methoxyphenyl)methyl(methyl)amine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-30249-0.05g |
[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride |
1131739-97-3 | 95.0% | 0.05g |
$87.0 | 2025-03-19 | |
| Enamine | EN300-30249-5.0g |
[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride |
1131739-97-3 | 95.0% | 5.0g |
$1090.0 | 2025-03-19 | |
| Aaron | AR01QO4J-100mg |
Benzenemethanamine, 3-fluoro-4-methoxy-N-methyl-, hydrochloride (1:1) |
1131739-97-3 | 95% | 100mg |
$267.00 | 2025-03-11 | |
| Aaron | AR01QO4J-1g |
Benzenemethanamine, 3-fluoro-4-methoxy-N-methyl-, hydrochloride (1:1) |
1131739-97-3 | 95% | 1g |
$542.00 | 2025-02-14 | |
| Aaron | AR01QO4J-5g |
Benzenemethanamine, 3-fluoro-4-methoxy-N-methyl-, hydrochloride (1:1) |
1131739-97-3 | 95% | 5g |
$2356.00 | 2023-12-16 | |
| Enamine | EN300-30249-5g |
[(3-fluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride |
1131739-97-3 | 95% | 5g |
$1695.0 | 2023-09-06 | |
| Aaron | AR01QO4J-500mg |
Benzenemethanamine, 3-fluoro-4-methoxy-N-methyl-, hydrochloride (1:1) |
1131739-97-3 | 95% | 500mg |
$428.00 | 2025-02-14 | |
| 1PlusChem | 1P01QNW7-100mg |
Benzenemethanamine, 3-fluoro-4-methoxy-N-methyl-, hydrochloride (1:1) |
1131739-97-3 | 95% | 100mg |
$272.00 | 2023-12-26 | |
| 1PlusChem | 1P01QNW7-500mg |
Benzenemethanamine, 3-fluoro-4-methoxy-N-methyl-, hydrochloride (1:1) |
1131739-97-3 | 95% | 500mg |
$627.00 | 2023-12-26 | |
| 1PlusChem | 1P01QNW7-1g |
Benzenemethanamine, 3-fluoro-4-methoxy-N-methyl-, hydrochloride (1:1) |
1131739-97-3 | 95% | 1g |
$784.00 | 2023-12-26 |
(3-fluoro-4-methoxyphenyl)methyl(methyl)amine hydrochloride 関連文献
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
1131739-97-3 ((3-fluoro-4-methoxyphenyl)methyl(methyl)amine hydrochloride) 関連製品
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
